molecular formula C20H29FN2O6S2 B2585837 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) CAS No. 2231673-65-5

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)

Cat. No.: B2585837
CAS No.: 2231673-65-5
M. Wt: 476.58
InChI Key: JHXMRLIEWUXEPQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves several steps. The starting material, 1-(3-Fluoropropyl)azetidin-3-amine, is reacted with 4-methylbenzenesulfonic acid under specific conditions to form the bis(4-methylbenzenesulfonate) salt . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and receptor binding.

    Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug-receptor interactions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) can be compared with other similar compounds, such as:

    1-(3-Fluoropropyl)azetidin-3-amine: The parent compound without the bis(4-methylbenzenesulfonate) groups.

    1-(3-Chloropropyl)azetidin-3-amine: A similar compound with a chlorine atom instead of a fluorine atom.

    1-(3-Bromopropyl)azetidin-3-amine: A similar compound with a bromine atom instead of a fluorine atom.

The uniqueness of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) lies in its enhanced stability and reactivity due to the presence of the bis(4-methylbenzenesulfonate) groups, which can influence its solubility and interaction with biological targets .

Properties

IUPAC Name

1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXMRLIEWUXEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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